Maropitant

Description

Properties

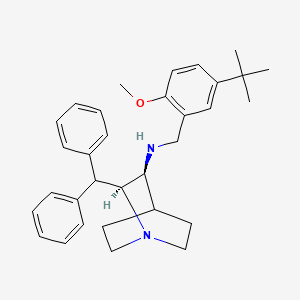

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPCVMLFFSQFIX-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057874 | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-67-4 | |

| Record name | Maropitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maropitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Maropitant: A Technical Guide

An In-depth Look at the First-in-Class NK-1 Receptor Antagonist for Veterinary Use

Executive Summary

Maropitant, marketed as Cerenia®, represents a significant advancement in veterinary medicine as the first neurokinin-1 (NK-1) receptor antagonist specifically developed to treat and prevent emesis in dogs and cats[1][2]. Developed by Zoetis (formerly Pfizer Animal Health), its targeted mechanism of action offers a broad-spectrum antiemetic effect against various causes of vomiting[3][4]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

The Scientific Rationale: Targeting the Final Common Pathway of Emesis

The development of this compound was rooted in the understanding of the neurobiology of vomiting. The emetic reflex is a complex process involving multiple neurotransmitters and pathways that converge on a central "vomiting center" in the brainstem[5].

A key neurotransmitter in this process is Substance P, a neuropeptide belonging to the tachykinin family. Substance P exerts its effects by binding to the neurokinin-1 (NK-1) receptor, which is strategically located in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema. The binding of Substance P to the NK-1 receptor is considered a crucial, final step in triggering the vomiting reflex, regardless of the initial stimulus (e.g., toxins in the blood, motion sickness, or gastrointestinal irritation). This made the NK-1 receptor an attractive target for a broad-spectrum antiemetic drug. By blocking this receptor, it would be possible to inhibit emesis from both central and peripheral triggers.

Discovery and Profile of this compound

This compound (as this compound citrate) is a potent and selective, non-peptide antagonist of the NK-1 receptor. It belongs to the quinuclidine class of compounds and was specifically designed for veterinary use. Its chemical structure allows it to effectively cross the blood-brain barrier and bind with high affinity to NK-1 receptors in the central nervous system. The development of a selective NK-1 antagonist like this compound was a turning point in managing vomiting in veterinary patients, moving beyond less specific treatments like 5-HT3 antagonists, which are primarily effective against certain types of emesis.

Mechanism of Action

This compound functions as a competitive antagonist at the NK-1 receptor. Its molecular structure mimics that of Substance P, allowing it to occupy the receptor's binding site. By binding to the NK-1 receptors in the emetic center, this compound prevents Substance P from binding and initiating the downstream signaling cascade that results in vomiting. This blockade is highly selective for the NK-1 receptor over other neurokinin receptors (NK-2, NK-3), which contributes to its favorable safety profile and minimizes off-target effects.

Caption: this compound competitively blocks Substance P from binding to the NK-1 receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in both dogs and cats. It exhibits different properties depending on the route of administration (subcutaneous vs. oral) and species. The drug is highly protein-bound (>99%) and is primarily metabolized in the liver by cytochrome P450 enzymes (specifically CYP2D15 and CYP3A12 in dogs).

Table 1: Key Pharmacokinetic Parameters of this compound in Dogs and Cats

| Parameter | Dog | Cat | Source(s) |

| Subcutaneous (SC) Administration (1 mg/kg) | |||

| Bioavailability | ~91% | ~117% (may be underestimated) | |

| Time to Max. Concentration (Tmax) | ~0.75 hours | Not specified | |

| Elimination Half-Life (t½) | ~4-8 hours | ~13-17 hours | |

| Duration of Action | 24 hours | 24 hours | |

| Oral (PO) Administration | |||

| Bioavailability (2 mg/kg dose) | ~24% | ~50% | |

| Bioavailability (8 mg/kg dose) | ~37% | Not applicable | |

| Time to Max. Concentration (Tmax) | ~1.9 hours (2 mg/kg) | Not specified | |

| Protein Binding | >99.5% | >99% | |

| Metabolism | Hepatic (CYP3A12, CYP2D15) | Hepatic | |

| Excretion | Primarily hepatic | Primarily hepatic |

Note: The lower oral bioavailability is attributed to first-pass metabolism in the liver. The dosing for oral administration is higher to compensate for this effect.

Clinical Development and Efficacy

This compound's efficacy has been validated in numerous randomized clinical trials for various etiologies of vomiting.

Experimental Protocols for Key Efficacy Studies

The clinical development program for this compound involved rigorous, multi-center, randomized, and placebo-controlled trials to establish its safety and efficacy.

Protocol: Treatment of Acute Vomiting in Dogs A common experimental design to test the efficacy of this compound for acute vomiting involved the following steps:

-

Enrollment: Dogs presenting to veterinary hospitals with a history of acute vomiting from various causes (e.g., gastritis, dietary indiscretion) were enrolled.

-

Randomization: Patients were randomly assigned to receive either this compound or a placebo in a blinded fashion. A typical randomization was a 3:1 ratio (this compound:Placebo).

-

Dosing Regimen: The initial dose was administered subcutaneously (1 mg/kg this compound or equivalent volume of saline placebo). Subsequent daily doses could be given either subcutaneously or orally (minimum 2 mg/kg) for up to 5 days as needed.

-

Efficacy Assessment: The primary endpoint was the reduction in the frequency of emesis. Observers recorded the number of vomiting episodes over the treatment period.

-

Data Analysis: The proportion of dogs that stopped vomiting in the this compound group was compared to the placebo group using statistical analysis (e.g., P-value) to determine significance.

Caption: A typical workflow for a randomized controlled clinical trial of this compound.

Summary of Clinical Efficacy

Clinical trials have demonstrated this compound's superiority over placebo and its high efficacy in managing vomiting from diverse causes.

Table 2: Summary of this compound Efficacy in Pivotal Canine Clinical Trials

| Indication | Study Design | Dosing Regimen | Efficacy Outcome | Source(s) |

| Treatment of Acute Vomiting | Randomized, multi-center, placebo-controlled | 1 mg/kg SC or 2 mg/kg PO, once daily | 78.2% of this compound-treated dogs stopped vomiting, compared to 50% of placebo-treated dogs (P ≤ 0.0012). | |

| Prevention of Motion Sickness | Randomized, two-period crossover, placebo-controlled | 8 mg/kg PO, 2 hours before travel | Reduced vomiting by 86.1% compared to placebo. | |

| Prevention of Motion Sickness | Randomized, two-period crossover, placebo-controlled | 8 mg/kg PO, 10 hours before travel | Reduced vomiting by 76.5% compared to placebo. | |

| Prevention of Chemotherapy-Induced Vomiting (Cisplatin) | Randomized clinical trial | 1 mg/kg SC, 1 hour before cisplatin | Significantly effective in preventing cisplatin-associated vomiting. | |

| Prevention of Opioid-Induced Vomiting (Hydromorphone) | Clinical study | 1 mg/kg SC/IM, 30-60 mins before hydromorphone | Completely prevented emesis. |

This compound is also approved for treating and preventing vomiting in cats and has been shown to be effective against emesis induced by xylazine.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step organic process to construct its complex quinuclidine-based structure. Key structural elements essential for its high-affinity binding to the NK-1 receptor include the bridgehead basic nitrogen, the benzhydryl moiety, and the 2-methoxybenzyl amino side chain. These features allow it to fit precisely into the receptor's binding pocket, effectively blocking the action of Substance P.

Safety and Toxicology

This compound is generally well-tolerated in dogs and cats at the recommended dosages.

-

Common Adverse Effects: The most frequently reported adverse effect is pain upon subcutaneous injection, which can be mitigated by refrigerating the vial.

-

Contraindications: Its use should be approached with caution in patients with hepatic dysfunction, as the drug is cleared by the liver. It is not approved for use in puppies younger than 8 weeks or kittens less than 16 weeks of age. Reproductive toxicity studies in the target species have not been conducted, so its use in pregnant animals requires a benefit-risk assessment.

Conclusion

The development of this compound was a landmark achievement in veterinary pharmacology, born from a deep understanding of the neurophysiology of emesis. By selectively targeting the NK-1 receptor, it provides a safe and highly effective broad-spectrum treatment for one of the most common clinical signs in dogs and cats. Its robust clinical development program has firmly established its efficacy and safety, making it an indispensable tool in modern veterinary practice.

References

- 1. The pharmacokinetics of this compound, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spotlight on the perioperative use of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. newsvoir.com [newsvoir.com]

- 5. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. | Semantic Scholar [semanticscholar.org]

Maropitant's Role in Blocking Substance P in the Emetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emesis, the forceful expulsion of gastrointestinal contents, is a critical protective reflex. However, in clinical contexts such as chemotherapy, post-operative recovery, and various systemic diseases, it becomes a significant and debilitating symptom. The emetic pathway is a complex neurological circuit involving multiple neurotransmitters and receptor systems. A key final common pathway is mediated by the neuropeptide Substance P (SP) and its high-affinity binding to the neurokinin-1 (NK-1) receptor. Maropitant is a potent and selective NK-1 receptor antagonist developed to inhibit this pathway, providing broad-spectrum antiemetic coverage. This document provides an in-depth technical overview of the mechanism of action, pharmacokinetics, and clinical efficacy of this compound, with a focus on its interaction with the Substance P-mediated emetic signaling cascade.

The Emetic Pathway and the Central Role of Substance P

The vomiting reflex is coordinated by the emetic center in the medulla oblongata, which includes the nucleus tractus solitarius (NTS) and the area postrema, also known as the chemoreceptor trigger zone (CTZ). The CTZ is located outside the blood-brain barrier, allowing it to detect emetogenic substances in the blood.

Emetic stimuli can be broadly categorized as:

-

Central Stimuli : Acting directly on the CTZ or emetic center (e.g., uremic toxins, certain drugs like apomorphine).

-

Peripheral Stimuli : Originating from the gastrointestinal tract (e.g., chemotherapy-induced cell damage, gastroenteritis) and transmitted to the NTS via vagal and sympathetic afferent nerves.

Multiple neurotransmitters, including dopamine, serotonin, and acetylcholine, are involved in the initial stages of these pathways. However, Substance P is recognized as a crucial neurotransmitter in the final common step of the emetic reflex.[1] It is released from vagal afferent terminals in the NTS in response to both central and peripheral stimuli. By binding to NK-1 receptors, which are densely concentrated in the emetic center, Substance P triggers the signaling cascade that culminates in the act of vomiting.[1][2] This makes the SP/NK-1R interaction a critical target for broad-spectrum antiemetic therapy.[1]

Mechanism of Action: this compound as a Selective NK-1 Receptor Antagonist

This compound is a competitive antagonist of the NK-1 receptor.[3] Its structure allows it to bind with high affinity and selectivity to the receptor, physically preventing the endogenous ligand, Substance P, from binding and initiating the downstream signaling cascade.

NK-1 Receptor Signaling

The NK-1 receptor is a G protein-coupled receptor (GPCR). Upon binding of Substance P, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily Gq and Gs.

-

Gq Pathway : Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

-

Gs Pathway : Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).

This cascade of second messengers ultimately results in neuronal excitation within the emetic center. This compound, by blocking the initial SP binding, prevents the activation of these G proteins and the entire downstream signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound exhibits some key differences between species and routes of administration. It is characterized by high plasma protein binding (>99%) and hepatic metabolism, primarily involving cytochrome P450 isoenzymes (CYP2D15 and CYP3A12 in dogs). Due to saturation of the low-capacity CYP2D15 enzyme, this compound can display non-linear kinetics at higher doses.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |

| Bioavailability (%) | ~91% | ~24% | ~37% |

| Tmax (hours) | ~0.75 | ~1.9 | ~1.7 |

| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Half-life (t½) (hours) | ~7.75 | ~4.03 | ~5.46 |

| Accumulation Ratio | 1.5 (after 5 days) | 1.5 (after 5 days) | 4.81 (after 14 days) |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Subcutaneous (1 mg/kg) | Oral (1 mg/kg) |

| Bioavailability (%) | ~117% (or 91.3%) | ~50% |

| Tmax (hours) | ~0.32 | Data not consistently reported |

| Cmax (ng/mL) | ~165 | Data not consistently reported |

| Half-life (t½) (hours) | ~13-17 (or 16.8) | ~13-17 |

| Accumulation Ratio | 2.5 (after 5 days) | Data not consistently reported |

Efficacy Data from Key Studies

This compound has demonstrated broad-spectrum antiemetic efficacy in numerous preclinical and clinical trials against both central and peripheral emetogens.

Table 3: Summary of this compound Efficacy in Dogs

| Emetic Stimulus | This compound Dose & Route | Outcome | Reference |

| Cisplatin (IV) | 1 mg/kg SC (Treatment) | Reduced mean emetic events from 15.8 (placebo) to 5.2. | |

| Cisplatin (IV) | 2 mg/kg PO (Prevention) | Reduced mean emetic events from 20.3 (placebo) to 1.1. | |

| Motion Sickness | 8 mg/kg PO (Prevention) | Reduced vomiting occurrence by 86.1% vs. placebo when given 2 hrs prior. | |

| Morphine/Acepromazine | 1 mg/kg SC (Prevention) | Reduced vomiting frequency by 70% when given 30 mins prior. | |

| Various Clinical Causes | 1 mg/kg SC | 97% of this compound-treated dogs did not vomit vs. 71% for metoclopramide. |

Table 4: Summary of this compound Efficacy in Cats

| Emetic Stimulus | This compound Dose & Route | Outcome | Reference |

| Xylazine | 1 mg/kg IV (Prevention) | Completely prevented emesis. | |

| Xylazine | 1 mg/kg PO (Prevention) | Reduced mean emetic events by 90% vs. placebo. | |

| Chronic Kidney Disease | 4 mg total dose PO daily | Significantly decreased vomiting episodes over 2 weeks vs. placebo. | |

| Morphine/Dexmedetomidine | 1 mg/kg SC (Prevention) | Vomiting occurred in 3% of this compound-treated cats vs. 56% in placebo group. |

Experimental Protocols

Protocol: In Vitro NK-1 Receptor Radioligand Binding Assay

This protocol is a representative methodology for determining the binding affinity of a compound like this compound to the NK-1 receptor. It is based on competitive displacement of a radiolabeled ligand.

-

Membrane Preparation :

-

Culture cells engineered to express a high density of NK-1 receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay).

-

-

Competitive Binding Assay :

-

In a 96-well plate, add the following to each well:

-

150 µL of the membrane preparation (containing a standardized amount of protein, e.g., 10-20 µg).

-

50 µL of the test compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding control.

-

For non-specific binding control wells, add a high concentration of unlabeled Substance P.

-

50 µL of a radiolabeled NK-1 antagonist (e.g., [³H]-Substance P) at a fixed concentration near its Kd value.

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

-

Separation and Counting :

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Subtract non-specific binding from all other measurements to determine specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound (this compound).

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Cisplatin-Induced Emesis Model in Dogs

This protocol describes a common method for evaluating the anti-emetic efficacy of a drug in a canine model.

-

Animal Selection and Acclimation :

-

Select healthy, purpose-bred dogs (e.g., Beagles) of a specific age and weight range.

-

Acclimate animals to the housing and study conditions for a minimum of 7 days. Ensure access to food and water is standardized.

-

-

Randomization and Dosing :

-

Randomly assign dogs to treatment groups (e.g., Placebo control, this compound 1 mg/kg). The study should be blinded.

-

Fast dogs overnight prior to the study day.

-

Administer the test article (this compound) or placebo via the designated route (e.g., subcutaneous injection) at a specified time before the emetic challenge (e.g., 1 hour).

-

-

Emetic Challenge :

-

Administer cisplatin intravenously. A dose of 70 mg/m² is commonly used to reliably induce emesis. This may require pre-hydration with IV fluids to mitigate nephrotoxicity.

-

-

Observation and Data Collection :

-

Continuously observe the animals for a pre-determined period (e.g., 6-8 hours) post-cisplatin administration.

-

The primary endpoint is the total number of emetic events (vomiting and retching) for each animal.

-

Secondary endpoints can include:

-

Time to the first emetic event.

-

Incidence of emesis (% of animals that vomit).

-

Nausea scoring based on behavioral signs (e.g., lethargy, salivation, lip-licking) using a visual analog scale (VAS).

-

-

-

Data Analysis :

-

Use appropriate statistical methods (e.g., t-test, ANOVA, or non-parametric equivalents) to compare the primary and secondary endpoints between the this compound and placebo groups. A p-value of <0.05 is typically considered statistically significant.

-

Conclusion

This compound functions as a highly effective antiemetic by selectively antagonizing the neurokinin-1 receptor, thereby blocking the final common pathway of the emetic reflex mediated by Substance P. Its ability to inhibit vomiting from both central and peripheral stimuli provides a broad spectrum of activity that is valuable in numerous clinical scenarios. A thorough understanding of its mechanism of action, combined with knowledge of its pharmacokinetic and efficacy profiles, allows researchers and drug development professionals to effectively utilize and build upon this therapeutic strategy for managing emesis.

References

Preclinical Profile of Maropitant: An In-Depth Examination of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maropitant, a selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its potent antiemetic effects. Beyond this primary indication, a growing body of preclinical evidence suggests that this compound possesses significant anti-inflammatory properties, positioning it as a potential therapeutic agent for a range of inflammatory conditions. This technical guide synthesizes the current preclinical data on the anti-inflammatory actions of this compound, providing a comprehensive overview of its mechanism of action, efficacy in various models, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The neurokinin-1 (NK-1) receptor and its primary ligand, Substance P (SP), have emerged as key players in modulating inflammatory processes.[1][2] SP, a neuropeptide released from nerve endings and immune cells, can induce vasodilation, increase vascular permeability, and stimulate the production of pro-inflammatory cytokines.[2][3]

This compound acts as a competitive antagonist at the NK-1 receptor, thereby blocking the downstream effects of SP.[4] This mechanism forms the basis of its antiemetic action by inhibiting SP signaling in the central nervous system's vomiting center. However, the ubiquitous expression of NK-1 receptors in peripheral tissues, including immune cells, suggests a broader therapeutic potential for this compound in inflammatory disorders. This guide delves into the preclinical studies that have explored this potential.

Mechanism of Action: The Substance P/NK-1 Receptor Pathway

The anti-inflammatory effects of this compound are intrinsically linked to its ability to antagonize the Substance P/NK-1 receptor signaling pathway. When released in response to tissue injury or inflammation, Substance P binds to NK-1 receptors on various cell types, including mast cells, macrophages, and endothelial cells. This binding initiates a cascade of intracellular events that promote inflammation. This compound competitively inhibits this interaction, thereby attenuating the inflammatory response.

Preclinical Efficacy in Inflammatory Models

Acute Pancreatitis in a Mouse Model

A significant preclinical study investigated the anti-inflammatory effects of this compound in a cerulein-induced model of acute pancreatitis in BALB/c mice. In this model, this compound demonstrated a notable ability to mitigate the inflammatory cascade.

Experimental Workflow: Murine Acute Pancreatitis Model

Quantitative Data Summary

The administration of this compound resulted in a statistically significant reduction in key inflammatory markers compared to the untreated acute pancreatitis group.

| Parameter | Normal Control | Acute Pancreatitis (AP) | AP + this compound |

| Plasma Amylase (U/L) | Not Reported | Significantly Elevated | Significantly Lowered vs. AP |

| Plasma IL-6 (pg/mL) | Not Reported | Significantly Elevated | Completely Inhibited |

| MPO-Positive Cells/20 HPF | 0.4 ± 0.1 | 85.7 ± 15.6 | 28.3 ± 6.6 |

| Data extracted from Tsukamoto et al. (2018). |

These findings suggest that this compound can effectively suppress the systemic and local inflammatory responses in this model of acute pancreatitis. The reduction in myeloperoxidase (MPO)-positive cells indicates a decrease in neutrophil infiltration into the pancreatic tissue, a hallmark of acute inflammation.

Post-Operative Ileus in a Mouse Model

In contrast to the findings in the acute pancreatitis model, a study investigating this compound in a mouse model of post-operative ileus (POI) did not observe a significant anti-inflammatory effect. While this compound did induce a disorder of intestinal motility, it failed to inhibit the infiltration of leukocytes into the inflamed intestinal muscle layer.

Quantitative Data Summary

| Parameter | Control | Post-Operative Ileus (IM) | IM + this compound (1-10 mg/kg) |

| Neutrophil Infiltration | 0 ± 0 | 803.04 ± 58.76 | No Significant Effect |

| Macrophage Infiltration | 533.51 ± 55.53 | 3173.72 ± 446.30 | No Significant Effect |

| Data extracted from Mikawa et al. (2015). |

This discrepancy in anti-inflammatory efficacy between the two models may be attributable to the differing degrees of NK-1 receptor involvement in the inflammatory processes of each condition.

Experimental Protocols

Cerulein-Induced Acute Pancreatitis Model

-

Animals: BALB/c mice were used in this study.

-

Induction of Pancreatitis: Acute pancreatitis was induced by intraperitoneal administration of cerulein.

-

This compound Administration: this compound was administered subcutaneously at a dose of 8 mg/kg.

-

Outcome Measures:

-

Biochemical Analysis: Plasma levels of amylase, lipase, and interleukin-6 (IL-6) were measured.

-

Gene Expression Analysis: mRNA expression levels of NK-1R and Substance P in pancreatic tissue were assessed via real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Histopathology: Infiltration of inflammatory cells in the pancreas was quantified by myeloperoxidase (MPO) staining.

-

Post-Operative Ileus Model

-

Animals: Mice were used in this study.

-

Induction of Ileus: Post-operative ileus was induced by intestinal manipulation.

-

This compound Administration: this compound was administered subcutaneously at doses ranging from 1 to 10 mg/kg.

-

Outcome Measures:

-

Intestinal Transit: Measured by the transportation of orally administered phenol red-labeled luminal content.

-

Leukocyte Infiltration: Assessed by immunohistochemistry for CD68-positive macrophages and MPO-stained neutrophils in the intestinal smooth muscle layer.

-

Discussion and Future Directions

The preclinical evidence for the anti-inflammatory properties of this compound is compelling, yet nuanced. The robust anti-inflammatory effects observed in the murine model of acute pancreatitis highlight its potential as a therapeutic for conditions where the Substance P/NK-1 receptor pathway plays a significant pathogenic role. The significant reduction in pro-inflammatory cytokines and neutrophil infiltration underscores its ability to modulate key aspects of the inflammatory response.

Conversely, the lack of anti-inflammatory effect in the post-operative ileus model serves as a crucial reminder that the therapeutic efficacy of this compound is likely context-dependent. The specific inflammatory milieu and the relative contribution of the SP/NK-1R axis to the pathology will likely dictate its clinical utility.

Future preclinical research should aim to:

-

Elucidate the precise intracellular signaling pathways modulated by this compound in different inflammatory cell types.

-

Investigate the efficacy of this compound in a broader range of preclinical inflammatory models, including those for arthritis, inflammatory bowel disease, and asthma, where NK-1R antagonists have shown promise.

-

Conduct pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens for anti-inflammatory effects, which may differ from those used for its antiemetic properties.

Conclusion

This compound, through its antagonism of the NK-1 receptor, demonstrates significant anti-inflammatory properties in specific preclinical models. Its ability to inhibit the pro-inflammatory effects of Substance P presents a promising avenue for the development of novel anti-inflammatory therapies. While further research is warranted to fully delineate its therapeutic potential and limitations, the existing data provide a solid foundation for continued investigation into the non-antiemetic applications of this versatile compound. This guide provides researchers and drug development professionals with a comprehensive overview of the current state of knowledge, facilitating the design of future studies to unlock the full therapeutic potential of this compound.

References

Maropitant's Effect on Neurogenic Inflammation in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of maropitant, a neurokinin-1 (NK1) receptor antagonist, on neurogenic inflammation in various animal models. It synthesizes findings from preclinical studies, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Introduction to Neurogenic Inflammation and this compound

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides, primarily Substance P (SP), from peripheral sensory nerve terminals.[1][2] This process is characterized by vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells, contributing to the classic signs of inflammation.[1][3] The neuropeptide Substance P exerts its pro-inflammatory effects by binding to its high-affinity G-protein coupled receptor, the neurokinin-1 receptor (NK1R), which is expressed on a variety of cells including endothelial cells, mast cells, and immune cells.[3] The interaction between SP and NK1R is a critical signaling axis in the pathophysiology of various inflammatory conditions, including pancreatitis, neuropathic pain, and inflammatory bowel disease.

This compound is a potent and selective antagonist of the NK1 receptor. It functions by competitively inhibiting the binding of Substance P to the NK1R, thereby blocking the downstream signaling cascade that leads to neurogenic inflammation. While widely used in veterinary medicine as a broad-spectrum antiemetic, its role as an anti-inflammatory and analgesic agent is an active area of research. This guide explores the preclinical evidence from animal models that investigates the therapeutic potential of this compound in mitigating neurogenic inflammation.

Mechanism of Action: Targeting the Substance P/NK1R Pathway

The core mechanism of this compound's anti-inflammatory action is its direct antagonism of the NK1 receptor. In response to noxious stimuli or tissue injury, sensory neurons release Substance P. SP then binds to NK1 receptors on surrounding cells, triggering a cascade of intracellular events. This activation leads to vasodilation, an increase in vascular permeability, and the expression of adhesion molecules on endothelial cells, which facilitates the extravasation of immune cells like neutrophils and macrophages to the site of injury. Furthermore, SP can directly stimulate immune cells to release a host of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), amplifying the inflammatory response in a positive feedback loop.

This compound, by occupying the binding site on the NK1 receptor, prevents Substance P from initiating these events. This blockade is expected to reduce plasma extravasation, decrease immune cell infiltration, and lower the concentration of inflammatory mediators, thereby attenuating the overall inflammatory process.

Experimental Protocols in Animal Models

The anti-inflammatory effects of this compound have been investigated in several animal models of disease that involve a neurogenic inflammatory component.

3.1 Acute Pancreatitis Model

-

Objective: To investigate the anti-inflammatory action of this compound in acute pancreatitis (AP).

-

Animal Model: BALB/c mice.

-

Induction of Inflammation: AP was induced by intraperitoneal (IP) administration of cerulein, a cholecystokinin analogue that causes pancreatic acinar cell injury and inflammation.

-

This compound Administration: this compound was administered subcutaneously (SC) at a dose of 8 mg/kg.

-

Measurements:

-

Plasma levels of amylase, lipase, and Interleukin-6 (IL-6) were measured to assess pancreatic injury and systemic inflammation.

-

Pancreatic tissue was analyzed for the infiltration of inflammatory cells using myeloperoxidase (MPO) staining, a marker for neutrophils.

-

mRNA expression of NK1R and Substance P in pancreatic tissue was assessed via real-time RT-PCR.

-

3.2 Neuropathic Pain Model

-

Objective: To determine the effective dose and therapeutic potential of this compound on neuroinflammation and oxidative stress in a model of neuropathic pain.

-

Animal Model: Male Wistar rats.

-

Induction of Inflammation: Neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve.

-

This compound Administration: Rats received daily intraperitoneal (IP) injections of this compound at doses of 3, 6, 15, 30, and 50 mg/kg. A dose of 30 mg/kg was found to be most effective in reducing mechanical allodynia.

-

Measurements:

-

Nociception: Mechanical allodynia was assessed using von Frey filaments.

-

Immunohistochemistry: Spinal cord tissue was analyzed for inflammatory markers (IL-10, TNFα), microglial marker (IBA-1), and neuronal markers (NeuN, TACR1).

-

qRT-PCR: Spinal cord tissue was analyzed for the expression of markers for hypoxia (HIF1α, Nrf2), antioxidant enzymes (Catalase, Sod1, GPx1), and endoplasmic reticulum stress (GRP78, CHOP, PERK).

-

3.3 Post-Operative Ileus (POI) Model

-

Objective: To evaluate the anti-inflammatory effects of this compound on leukocyte infiltration in a post-operative ileus model.

-

Animal Model: Mice.

-

Induction of Inflammation: POI was induced by surgical manipulation of the intestine.

-

This compound Administration: this compound was administered subcutaneously (SC) at a dose of 10 mg/kg.

-

Measurements:

-

Immunohistochemistry: The infiltration of leukocytes into the intestinal smooth muscle layer was measured by staining for CD68 (macrophages) and MPO (neutrophils).

-

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from animal studies investigating this compound's impact on neurogenic inflammation.

Table 1: Effect of this compound on Inflammatory Markers in Acute Pancreatitis (Mouse Model)

| Parameter | Control (AP only) | This compound (8 mg/kg) Treated | % Change | P-value | Citation |

| Plasma IL-6 (pg/ml) | 18.4 ± 6.7 | 1.6 ± 0.9 | -91.3% | <0.05 | |

| MPO-positive cells/20 HPF | 85.7 ± 15.6 | 28.3 ± 6.6 | -67.0% | <0.05 | |

| Plasma Amylase | Prominently Increased | Significantly Decreased | - | <0.05 |

Data are presented as mean ± SD. AP = Acute Pancreatitis; MPO = Myeloperoxidase; HPF = High-Power Field.

Table 2: Effect of this compound on Nociception and Inflammatory Markers in Neuropathic Pain (Rat Model)

| Parameter | Control (CCI + Vehicle) | This compound (30 mg/kg) Treated | Effect | Citation |

| Mechanical Nociceptive Threshold | Decreased | Increased (145.83% inhibition) | Antinociceptive | |

| Spinal Cord TNFα Expression | - | Reduced | Anti-inflammatory | |

| Spinal Cord IL-10 Expression | - | Reduced | - | |

| Spinal Cord IBA-1 Expression (Microglia) | - | Reduced | Anti-inflammatory | |

| Spinal Cord TACR1 (NK1R) Expression | - | Reduced | Target Engagement |

CCI = Chronic Constriction Injury. The study reported a reduction in the expression of inflammatory markers with this compound treatment.

Table 3: Effect of this compound on Leukocyte Infiltration in Post-Operative Ileus (Mouse Model)

| Parameter | Control (POI Model) | This compound (10 mg/kg) Treated | Effect | Citation |

| CD68-positive macrophages | Great number infiltrated | Infiltration not inhibited | No Effect | |

| MPO-stained neutrophils | Great number infiltrated | Infiltration not inhibited | No Effect |

POI = Post-Operative Ileus.

Discussion of Findings

The evidence from animal models demonstrates that this compound can exert significant anti-inflammatory effects, although these effects appear to be model-dependent.

In a mouse model of acute pancreatitis , a condition with a strong neurogenic inflammatory component, this compound demonstrated robust anti-inflammatory activity. It significantly reduced systemic levels of the pro-inflammatory cytokine IL-6 and markedly decreased the infiltration of neutrophils into the pancreas. This suggests that by blocking the SP/NK1R pathway, this compound can effectively interrupt the inflammatory cascade in this disease context.

In a rat model of neuropathic pain , this compound showed both antinociceptive and anti-inflammatory effects at the spinal cord level. Daily treatment with this compound not only alleviated pain behavior (mechanical allodynia) but also reduced the expression of the microglial marker IBA-1 and the pro-inflammatory cytokine TNFα. This indicates that this compound may modulate central sensitization and neuroinflammation associated with chronic pain states.

Conversely, in a mouse model of post-operative ileus , this compound at a dose of 10 mg/kg failed to inhibit the infiltration of macrophages and neutrophils into the inflamed intestinal muscle. This study suggests that in certain contexts or at the tested dosage, blocking the NK1 receptor alone may not be sufficient to prevent leukocyte recruitment. The authors of that study concluded that in their specific POI model, this compound did not have an anti-inflammatory action.

These divergent results highlight the complexity of inflammatory processes. The contribution of the Substance P/NK1R axis to the overall inflammatory response may vary significantly between different pathological conditions and tissues. While some inflammatory states are heavily driven by neurogenic components, others may be dominated by different pathways that are not targeted by this compound.

Conclusion and Future Directions

The preclinical data from animal models strongly suggest that this compound, through its antagonism of the NK1 receptor, possesses significant anti-inflammatory properties. Its efficacy is most pronounced in conditions where neurogenic inflammation, mediated by Substance P, plays a pivotal role, such as in acute pancreatitis and certain neuropathic pain states. However, its effectiveness may be limited in inflammatory conditions where the SP/NK1R axis is not the predominant pathological driver, as suggested by the post-operative ileus model.

For drug development professionals and researchers, these findings underscore the potential of repurposing this compound as a therapeutic agent for specific inflammatory diseases. Future research should focus on:

-

Dose-Response Studies: Establishing optimal dosing regimens for anti-inflammatory effects in different disease models, as efficacy may be dose-dependent.

-

Model-Specific Efficacy: Further elucidating the specific inflammatory conditions where NK1R antagonism is most beneficial.

-

Combination Therapies: Investigating whether this compound can act synergistically with other anti-inflammatory drugs to enhance therapeutic outcomes.

-

Translational Studies: Bridging the gap between these preclinical findings and potential clinical applications in both veterinary and human medicine.

By continuing to explore the anti-inflammatory capabilities of this compound, the scientific community can potentially unlock new therapeutic strategies for a range of debilitating inflammatory disorders.

References

Maropitant's potential off-label applications in research

An In-depth Technical Guide to the Off-Label Research Applications of Maropitant

Introduction

This compound, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK-1) receptor antagonist developed by Zoetis.[1][2] It is officially approved by the FDA for the treatment and prevention of vomiting and motion sickness in dogs and cats.[1][2][3] The core mechanism of this compound involves blocking the action of Substance P (SP), a key neuropeptide involved in emesis. However, the ubiquitous nature of SP and its NK-1 receptor in various pathophysiological processes, including inflammation, pain transmission, and vasodilation, has prompted significant research into its potential off-label applications.

This technical guide provides an in-depth overview of the current research into the off-label uses of this compound, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex pathways and workflows to facilitate a deeper understanding of this compound's potential beyond its antiemetic properties.

Core Mechanism of Action: The Substance P/NK-1 Receptor Pathway

This compound's therapeutic effects stem from its function as a competitive antagonist at the NK-1 receptor. Substance P, the natural ligand for this receptor, is a neuropeptide widely distributed in the central and peripheral nervous systems. When SP binds to the NK-1 receptor, it initiates a cascade of intracellular signaling that contributes to various physiological and pathological processes. This compound's structure allows it to bind to the NK-1 receptor with high affinity, thereby preventing SP from binding and exerting its effects. This blockade is the foundation for both its approved antiemetic use and its potential off-label applications.

Off-Label Application 1: Anti-Inflammatory Effects

Substance P is a significant mediator in neurogenic inflammation, promoting pro-inflammatory cytokine production, leukocyte infiltration, and increased vascular permeability. By blocking the SP/NK-1 pathway, this compound has been investigated for its potential anti-inflammatory properties in various disease models.

Key Research: Murine Model of Acute Pancreatitis

A notable study investigated this compound's anti-inflammatory action in a cerulein-induced acute pancreatitis (AP) model in mice. The study found that AP induction significantly increased the mRNA expression of Substance P in pancreatic tissue. Treatment with this compound led to a significant reduction in key inflammatory markers and cellular infiltration.

-

Animal Model: Male 8-week-old BALB/c mice were used, as this strain has a high susceptibility to cerulein.

-

Grouping: Mice were divided into three groups: a control group, a disease group (AP induction), and a treatment group (AP induction + this compound).

-

AP Induction: Pancreatitis was induced in the disease and treatment groups by hourly intraperitoneal (IP) injections of 50 µg/kg cerulein for seven hours.

-

Treatment: The treatment group received a single subcutaneous (SC) injection of this compound at a dose of 8 mg/kg immediately after the first cerulein administration.

-

Analysis: Plasma levels of amylase, lipase, and interleukin-6 (IL-6) were measured. Pancreatic tissue was assessed for inflammatory cell infiltration via myeloperoxidase (MPO) staining.

The study demonstrated that this compound significantly mitigated the inflammatory response in the pancreas.

| Parameter Measured | AP Group (No Treatment) | AP + this compound Group | Result | Citation |

| Plasma Amylase | Significantly Elevated | Significantly Lowered | Reduction in pancreatic enzyme leakage | |

| Plasma IL-6 | Significantly Elevated | Completely Inhibited | Potent inhibition of a key pro-inflammatory cytokine | |

| MPO-Positive Cells | 85.7 ± 15.6 cells/20 HPF | 28.3 ± 6.6 cells/20 HPF | Significant decrease in inflammatory cell infiltration |

Off-Label Application 2: Analgesia & Anesthetic-Sparing Effects

The involvement of the SP/NK-1 system in pain pathways, particularly in processing nociceptive signals in the spinal cord, provides a strong rationale for investigating NK-1 antagonists as analgesics. Research has focused on this compound's potential to alleviate visceral pain and to reduce the required dose of general anesthetics.

Key Research: Visceral Nociception Model in Dogs

Studies have evaluated this compound's ability to reduce the minimum alveolar concentration (MAC) of inhalant anesthetics, which is a measure of anesthetic potency and an indirect indicator of analgesia. A key experimental model involves measuring the sevoflurane MAC during a noxious visceral stimulus (ovarian ligament traction) in dogs.

-

Animal Model: Eight 1-year-old female dogs.

-

Anesthesia: Dogs were anesthetized with sevoflurane.

-

Stimulation: The right ovary and ovarian ligament were accessed via laparoscopy, and a consistent, noxious stimulus was applied using a traction force of 6.61 N.

-

MAC Determination: The baseline sevoflurane MAC required to prevent purposeful movement in response to the stimulus was determined.

-

Treatment: this compound was administered intravenously (IV), and the MAC was redetermined. Two dosing regimens were tested.

-

Analysis: The percentage decrease in sevoflurane MAC after this compound administration was calculated.

This compound demonstrated a significant anesthetic-sparing effect, suggesting it plays a role in managing visceral pain. Similar MAC reduction has also been observed in cats.

| This compound IV Dose | Baseline Sevoflurane MAC | Post-Maropitant MAC | MAC Reduction | Citation |

| 1 mg/kg load + 30 µg/kg/h CRI | 2.12 ± 0.4% | 1.61 ± 0.4% | 24% | |

| 5 mg/kg load + 150 µg/kg/h CRI | 2.12 ± 0.4% | 1.48 ± 0.4% | 30% |

Off-Label Application 3: Other Areas of Investigation

The role of Substance P in diverse biological processes has led to the exploration of this compound in other clinical contexts, although research in these areas is more preliminary.

-

Feline Pruritus: In an open-label study, this compound (2 mg/kg PO daily for 4 weeks) was evaluated for treating non-flea, non-food-induced hypersensitivity dermatitis in cats. The treatment significantly decreased both lesion (SCORFAD) and pruritus (VAS) scores in most cats and was well-tolerated.

-

Chronic Bronchitis: Substance P is implicated in cough reflexes and airway inflammation. This has led to investigations into the potential antitussive effects of NK-1 receptor antagonists like this compound.

-

Gastrointestinal Motility: The SP/NK-1 system helps modulate gastrointestinal peristalsis. However, one study in mice suggested that at high doses, this compound may induce intestinal motility disorders rather than providing an anti-inflammatory effect in a postoperative ileus model.

-

Chronic Kidney Disease (CKD): this compound has been shown to be effective in palliating chronic vomiting in cats with CKD, potentially aiding in their nutritional management.

Conclusion and Future Directions

This compound's primary mechanism as a selective NK-1 receptor antagonist provides a strong scientific basis for exploring its therapeutic potential beyond antiemesis. Current research provides compelling evidence for its off-label use as an anti-inflammatory agent, particularly in acute pancreatitis, and as an adjunct for visceral analgesia, where it has a clear anesthetic-sparing effect.

While promising, many of these applications are supported by a limited number of studies. Future research should focus on:

-

Dose-Response Studies: Establishing optimal dosing regimens for different off-label applications.

-

Broader Disease Models: Evaluating this compound's efficacy in other inflammatory conditions such as inflammatory bowel disease, asthma, and arthritis.

-

Clinical Trials: Moving from animal models to robust, placebo-controlled clinical trials in target species to confirm analgesic and anti-inflammatory efficacy.

-

Chronic Use Safety: Further investigating the long-term safety profile of this compound, as some off-label uses may require chronic administration.

For drug development professionals, this compound serves as a successful case study for repurposing veterinary drugs and highlights the therapeutic potential of targeting the Substance P/NK-1 pathway for a variety of complex diseases.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Maropitant in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Maropitant (Cerenia®) in rodent models. This compound is a selective neurokinin-1 (NK1) receptor antagonist that effectively blocks the action of Substance P, a key neuropeptide involved in emesis, inflammation, and pain pathways.[1][2][3]

Mechanism of Action

This compound functions by competitively binding to the NK1 receptor, thereby preventing Substance P from exerting its biological effects.[4] This action occurs both centrally in the brain's vomiting center and chemoreceptor trigger zone, and peripherally in the gastrointestinal tract and other tissues.[3] By blocking Substance P, this compound can prevent vomiting from a wide range of stimuli.

Applications in Rodent Research

Subcutaneous administration of this compound in rodents has been investigated for various applications, including:

-

Anti-emetic: Preventing nausea and vomiting.

-

Anti-inflammatory: Reducing inflammation in models of acute pancreatitis.

-

Analgesic: Providing mild pain control.

-

Anti-pruritic: Alleviating itching associated with conditions like ulcerative dermatitis.

Quantitative Data Summary

The following tables summarize key quantitative data for the subcutaneous administration of this compound in various rodent models.

Table 1: Recommended Dosages for Different Applications

| Application | Rodent Model | Dosage (mg/kg) | Frequency | Reference |

| Anti-inflammatory | Mouse (BALB/c) | 8 | Single dose | |

| Anti-pruritic (Ulcerative Dermatitis) | Mouse (C57BL/6) | 1 | Once daily for 5-10 days | |

| Neuropathic Pain | Rat (Wistar) | 15-30 | Once daily | |

| General Anti-emetic (licensed dose for dogs/cats, often extrapolated) | - | 1 | Once daily |

Table 2: Pharmacokinetic Parameters of Subcutaneous this compound in Rodents and Other Species

| Parameter | Dog | Cat | Rabbit |

| Bioavailability | 90.7% | 117% | 58.9% |

| Time to Max. Concentration (Tmax) | 0.75 hours | - | 1.25 ± 0.89 hours |

| Terminal Half-life (T½) | - | 13-17 hours | 13.1 ± 2.44 hours |

| Reference |

Note: Comprehensive pharmacokinetic data for subcutaneous this compound in mice and rats is not as readily available as for other species.

Experimental Protocols

Protocol 1: Subcutaneous this compound Administration for Anti-inflammatory Studies in Mice

Based on the methodology for investigating acute pancreatitis.

1. Materials:

- This compound citrate (e.g., Cerenia® injectable solution, 10 mg/mL)

- Sterile saline (0.9% sodium chloride)

- Sterile 1 mL syringes with 25-27 gauge needles

- Appropriate mouse strain (e.g., BALB/c)

- Animal scale

2. Preparation of this compound Solution:

- This compound citrate can be dissolved in saline to the desired final concentration. For an 8 mg/kg dose in a 25g mouse, this would be 0.2 mg.

- Example dilution: To achieve a 2 mg/mL solution, dilute the 10 mg/mL stock solution with sterile saline. This allows for a more accurate and larger volume for injection.

3. Animal Handling and Dosing:

- Weigh each mouse accurately to determine the precise dose volume.

- Gently restrain the mouse and lift the skin over the dorsal (back) region, between the shoulder blades, to form a "tent".

- Insert the needle into the base of the skin tent, parallel to the spine.

- Administer the calculated volume of the this compound solution subcutaneously.

- Withdraw the needle and gently massage the injection site to aid dispersion.

4. Monitoring:

- Observe the animal for any signs of distress or adverse reactions, particularly pain at the injection site, which is a known side effect.

- To mitigate injection pain, it has been noted that refrigerating the this compound solution may help, as more of the drug remains bound to its cyclodextrin vehicle at cooler temperatures.

- Proceed with the experimental model (e.g., induction of pancreatitis) as per the study design.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound blocks Substance P from binding to the NK1 receptor.

Experimental Workflow for Subcutaneous Administration

Caption: Workflow for subcutaneous this compound administration in rodents.

References

Application Notes and Protocols for Studying Chemotherapy-Induced Nausea with Maropitant in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) are significant and debilitating side effects of many cancer treatments, often leading to poor patient compliance.[1] The development of effective antiemetic drugs is crucial for improving the quality of life for cancer patients. Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a valuable tool in both veterinary medicine and preclinical research for managing emesis.[1][2] It functions by blocking the action of substance P, a key neurotransmitter in the central and peripheral pathways that trigger nausea and vomiting.[1] These application notes provide detailed protocols for utilizing this compound in established animal models of CINV, offering a framework for efficacy testing and mechanistic studies.

Mechanism of Action: The NK-1 Receptor Pathway

This compound exerts its antiemetic effects by competitively inhibiting the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide released in response to emetogenic stimuli, such as chemotherapy.[1] It plays a crucial role in transmitting signals within the emetic centers of the brain, including the nucleus tractus solitarius and the area postrema. By blocking the NK-1 receptor, this compound disrupts this signaling cascade, thereby preventing the initiation of the vomiting reflex.

Caption: NK-1 Receptor Signaling Pathway in Emesis.

Experimental Protocols

Cisplatin-Induced Emesis in Dogs

The dog is a well-validated model for studying CINV as they exhibit both acute and delayed phases of emesis, similar to humans.

Materials:

-

Healthy adult Beagle dogs

-

Cisplatin (injectable solution)

-

This compound (injectable or oral tablets)

-

Placebo control (e.g., saline for injection, sugar pill for oral)

-

Intravenous (IV) catheters and administration sets

-

Observation cages with video recording capabilities

-

Nausea scoring sheets (Visual Analog Scale - VAS)

Protocol:

-

Acclimation: Acclimate dogs to the housing and experimental procedures for at least 7 days.

-

Fasting: Fast dogs overnight (approximately 12 hours) before cisplatin administration, with water available ad libitum.

-

Baseline Observations: Record baseline behavioral data and nausea scores. A common method is the Visual Analog Scale (VAS), where observers rate nausea based on behaviors like listlessness, salivation, and lip-licking.

-

This compound/Placebo Administration:

-

Prevention: Administer this compound or placebo at the desired dose and route. For oral administration, a common dose is 2 mg/kg, given 1-2 hours before cisplatin. For subcutaneous (SC) injection, 1 mg/kg can be administered 45-60 minutes prior.

-

Treatment: Administer this compound (e.g., 1 mg/kg SC) or placebo immediately after the first emetic event following cisplatin administration.

-

-

Cisplatin Administration: Administer cisplatin intravenously. A commonly used emetogenic dose is 70 mg/m². The infusion is typically given over a period of 20-30 minutes.

-

Observation and Data Collection:

-

Continuously monitor the dogs for at least 8 hours post-cisplatin administration.

-

Record the number of retches and vomits for each animal.

-

Score nausea at regular intervals (e.g., every 15-30 minutes) using the VAS.

-

Note any adverse events.

-

-

Data Analysis: Compare the number of emetic events and nausea scores between the this compound-treated and placebo groups.

Cisplatin-Induced Emesis in Ferrets

Ferrets are considered a gold-standard model for CINV research due to their robust and predictable emetic response to various stimuli, including cisplatin.

Materials:

-

Adult male ferrets

-

Cisplatin (injectable solution)

-

This compound (injectable solution)

-

Placebo control (saline)

-

Intraperitoneal (IP) or IV injection supplies

-

Observation cages

Protocol:

-

Acclimation: House ferrets individually and allow for a 7-day acclimation period.

-

Fasting: Fast ferrets for 12-18 hours prior to the experiment, with free access to water.

-

This compound/Placebo Administration: Administer this compound (e.g., 1-3 mg/kg, SC) or placebo 30-60 minutes before cisplatin challenge.

-

Cisplatin Administration: Administer cisplatin via IP or IV injection. A typical dose to induce acute emesis is 5-10 mg/kg.

-

Observation and Data Collection:

-

Observe the animals continuously for 4-6 hours.

-

Record the latency to the first emetic event (retching or vomiting).

-

Count the total number of retches and vomits.

-

-

Data Analysis: Analyze the differences in the latency and frequency of emetic events between the treated and control groups.

Cisplatin-Induced Pica (Kaolin Consumption) in Rats

Rats do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin clay, in response to emetogenic stimuli. This behavior is a well-established surrogate for nausea.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Cisplatin (injectable solution)

-

This compound (or other NK-1 receptor antagonists for proof-of-concept)

-

Placebo control (saline)

-

Kaolin pellets

-

Standard rat chow and water

-

Cages equipped with separate feeders for chow and kaolin

Protocol:

-

Acclimation and Baseline:

-

House rats individually and acclimate them to the cages and the presence of kaolin for at least 3-5 days.

-

Measure baseline daily consumption of kaolin, standard chow, and water, as well as body weight.

-

-

This compound/Placebo Administration: Administer this compound or placebo (e.g., orally or SC) at the desired time point relative to cisplatin injection.

-

Cisplatin Administration: Inject cisplatin (e.g., 3-6 mg/kg, IP) or saline.

-

Data Collection:

-

Measure the amount of kaolin and chow consumed, and water intake, every 24 hours for 3-5 days post-injection.

-

To obtain the net consumption, weigh the remaining pellets and any spillage.

-

Continue to monitor body weight daily.

-

-

Data Analysis: Compare the cumulative kaolin consumption, food and water intake, and changes in body weight between the different treatment groups.

Data Presentation

Table 1: Efficacy of this compound for the Prevention of Cisplatin-Induced Emesis in Dogs

| This compound Dose (Oral) | Placebo (Mean Emetic Events) | This compound (Mean Emetic Events) | % Reduction in Emesis | Reference |

| 2 mg/kg | 7 | 0 | 100% | |

| 1 mg/kg | 20.3 | 2.7 | 86.7% | |

| 2 mg/kg | 20.3 | 1.1 | 94.6% | |

| 3 mg/kg | 20.3 | 0.5 | 97.5% |

Table 2: Efficacy of this compound for the Treatment of Ongoing Cisplatin-Induced Emesis in Dogs

| This compound Dose (SC) | Placebo (Mean Emetic Events) | This compound (Mean Emetic Events) | % Reduction in Emesis | Reference |

| 1 mg/kg | 15.8 | 5.2 | 67.1% |

Table 3: Effect of NK-1 Receptor Antagonists on Cisplatin-Induced Kaolin Consumption in Rats

| Treatment | Cisplatin (Mean Kaolin Intake - g) | Cisplatin + NK-1 Antagonist (Mean Kaolin Intake - g) | % Reduction in Pica | Reference |

| Aprepitant (10 mg/kg, PO) | ~4.5 (Day 3) | ~1.5 (Day 3) | ~67% | |

| Aprepitant (30 mg/kg, PO) | ~4.5 (Day 3) | ~1.0 (Day 3) | ~78% |

Note: Data for aprepitant, another NK-1 receptor antagonist, is presented as a proxy for this compound's expected efficacy in the rat pica model.

Visualizations

Caption: Experimental Workflow for Dog CINV Studies.

Caption: Experimental Workflow for Rat Pica Studies.

Conclusion

This compound is a highly effective tool for studying and mitigating chemotherapy-induced nausea and vomiting in preclinical animal models. The protocols outlined here for dogs, ferrets, and rats provide a robust framework for evaluating the efficacy of novel antiemetic compounds and for investigating the underlying mechanisms of CINV. The use of standardized models and quantitative endpoints, such as emetic event counts and kaolin consumption, ensures the generation of reliable and reproducible data critical for the advancement of cancer supportive care.

References

Application of Maropitant in Murine Models of Pancreatitis: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of maropitant, a neurokinin-1 receptor (NK1R) antagonist, in experimental mouse models of pancreatitis. The information compiled from peer-reviewed studies highlights this compound's anti-inflammatory effects and its potential as a therapeutic agent in pancreatitis research.

Introduction

Acute pancreatitis is an inflammatory condition of the pancreas that can lead to systemic inflammatory response syndrome and multi-organ dysfunction.[1] The neuropeptide substance P (SP) and its receptor, the neurokinin-1 receptor (NK1R), are key players in the pathogenesis of acute pancreatitis.[2][3] this compound, a potent and selective NK1R antagonist, is widely used as an antiemetic in veterinary medicine.[2][4] Recent studies have explored its anti-inflammatory properties in the context of pancreatitis, offering a promising avenue for research and therapeutic development.

Mechanism of Action

In acute pancreatitis, the release of substance P is induced, which then binds to NK1R on various cells, including pancreatic acinar cells and endothelial cells. This interaction triggers a cascade of inflammatory events, including edema, hyperamylasemia, and infiltration of inflammatory cells into the pancreas. This compound competitively inhibits the binding of substance P to NK1R, thereby blocking these downstream pro-inflammatory signaling pathways. This action helps to reduce the severity of pancreatic inflammation and associated systemic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Tsukamoto et al. (2018), which investigated the effects of this compound in a cerulein-induced mouse model of acute pancreatitis.

Table 1: Effect of this compound on Plasma Biomarkers in Cerulein-Induced Acute Pancreatitis in Mice

| Treatment Group | Plasma Amylase (U/L) | Plasma Lipase (U/L) | Plasma IL-6 (pg/mL) |

| Healthy Control | Data not provided | Data not provided | 3.4 ± 1.7 |

| Acute Pancreatitis (AP) | Significantly increased | Significantly increased | 18.4 ± 6.7 |

| AP + this compound (8 mg/kg) | Significantly decreased vs. AP | No significant change vs. AP | 1.6 ± 0.9 |

Data are expressed as mean ± SD.

Table 2: Effect of this compound on Pancreatic Inflammatory Cell Infiltration

| Treatment Group | Myeloperoxidase (MPO) Positive Cells / 20 High Power Fields |

| Normal Pancreas | 0.4 ± 0.1 |

| Acute Pancreatitis (AP) | 85.7 ± 15.6 |

| AP + this compound (8 mg/kg) | 28.3 ± 6.6 |

Data are expressed as mean ± SD.

Experimental Protocols

This section provides a detailed protocol for inducing acute pancreatitis in mice and for the administration of this compound, based on the methodology described by Tsukamoto et al. (2018).

Cerulein-Induced Acute Pancreatitis Model

This is a widely used and reproducible model for inducing mild, edematous pancreatitis in mice.

-

Animals: BALB/c mice are commonly used.

-

Reagents:

-

Cerulein (synthetic cholecystokinin analogue)

-

Sterile 0.9% saline

-

-

Procedure:

-

Dissolve cerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.

-

Administer cerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.

-

Repeat the injections hourly for a total of seven injections.

-

L-Arginine-Induced Acute Pancreatitis Model

This model is known to induce more severe, necrotizing pancreatitis.

-

Animals: C57BL/6 or BALB/c mice can be used, though strain differences in sensitivity exist.

-

Reagents:

-

L-arginine hydrochloride

-

Sterile 0.9% saline

-

5N Hydrochloric acid (HCl)

-

-

Procedure:

-

Prepare a fresh 8% L-arginine solution in sterile 0.9% saline.

-

Adjust the pH of the solution to 7.0 with 5N HCl.

-

Administer two i.p. injections of L-arginine at a dose of 4 g/kg, with a one-hour interval between injections.

-

This compound Administration

-

Drug Preparation: this compound citrate (commercially available as Cerenia®) is dissolved in sterile saline to a final concentration of 2 mg/mL.

-

Administration:

-

Administer this compound subcutaneously (s.c.) at a dose of 8 mg/kg.

-

In the cerulein-induced model, a single dose is administered immediately after the first cerulein injection.

-

Outcome Measures

-

Blood Collection: At the end of the experiment (e.g., 12 hours after the first cerulein injection), collect blood samples via cardiac puncture for the analysis of plasma amylase, lipase, and inflammatory cytokines (e.g., IL-6).

-

Pancreas Harvesting: Euthanize the mice and carefully remove the entire pancreas for histological analysis and myeloperoxidase (MPO) staining to quantify neutrophil infiltration.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

Conclusion

This compound has demonstrated significant anti-inflammatory effects in a mouse model of acute pancreatitis, primarily by reducing plasma IL-6 levels and inhibiting neutrophil infiltration into the pancreas. Its mechanism of action, through the blockade of the NK1R, makes it a valuable tool for investigating the role of neurogenic inflammation in pancreatitis. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of pancreatitis, potentially leading to new insights and therapeutic strategies for this debilitating disease.

References

- 1. Animal models of pancreatitis: Can it be translated to human pain study? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory action of this compound in a mouse model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Maropitant: A Potent and Selective Pharmacological Tool for Investigating Neurokinin-1 (NK-1) Receptor Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3] Initially developed for its antiemetic properties in veterinary medicine, this compound's high affinity and selectivity for the NK-1 receptor make it an invaluable pharmacological tool for researchers investigating the diverse physiological and pathological roles of the SP/NK-1 receptor system.[2][4] This system is implicated in a wide range of processes, including pain transmission, inflammation, and central nervous system disorders such as emesis and anxiety. These application notes provide detailed information and protocols for utilizing this compound to explore NK-1 receptor function in both in vitro and in vivo experimental settings.

Mechanism of Action